molecular formula C28H33N3 B10877849 9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole

9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole

Cat. No.: B10877849
M. Wt: 411.6 g/mol
InChI Key: YAWVDKMXPAXGBG-UHFFFAOYSA-N
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Description

9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them highly valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multiple steps, starting with the functionalization of the carbazole core. One common method involves the alkylation of 9H-carbazole with ethyl bromide to introduce the ethyl group at the nitrogen atom. This is followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction with 4-(3-phenylpropyl)piperazine. The final step involves the methylation of the piperazine nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carbazole quinones.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. In optoelectronic applications, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(9-octyl-9H-carbazole-2-yl)pyridine
  • 3,5-bis(9-octyl-9H-carbazole-3-yl)pyridine

Comparison

Compared to similar compounds, 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE exhibits unique properties such as enhanced thermal stability and superior charge transport abilities. These characteristics make it particularly suitable for applications in high-performance optoelectronic devices and advanced materials.

Properties

Molecular Formula

C28H33N3

Molecular Weight

411.6 g/mol

IUPAC Name

9-ethyl-3-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C28H33N3/c1-2-31-27-13-7-6-12-25(27)26-21-24(14-15-28(26)31)22-30-19-17-29(18-20-30)16-8-11-23-9-4-3-5-10-23/h3-7,9-10,12-15,21H,2,8,11,16-20,22H2,1H3

InChI Key

YAWVDKMXPAXGBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CCCC4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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